molecular formula C4H2Br2SZn B232862 trans-Quinoline-5,6,7,8-dioxide CAS No. 142129-81-5

trans-Quinoline-5,6,7,8-dioxide

Cat. No.: B232862
CAS No.: 142129-81-5
M. Wt: 161.16 g/mol
InChI Key: DLTXKFCMJDWKEV-YRXIUSAGSA-N
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Description

trans-Quinoline-5,6,7,8-dioxide is a polyoxygenated derivative of quinoline, characterized by two oxygen atoms incorporated at the 5,6- and 7,8-positions in a trans configuration. Its synthesis typically involves the oxidation of bromohydrin intermediates under basic conditions, as demonstrated by the reaction of bromohydrin derivatives with sodium methoxide in tetrahydrofuran (THF) . Structurally, the compound retains the aromatic quinoline core but features two epoxide-like oxygen bridges, which significantly influence its electronic and reactive properties.

Key properties include weak mutagenicity in the Ames test (specific mutagenicity: 123 ± 10 revertants/µmole), observed independently of metabolic activation (S9 mix) . This distinguishes it from other quinoline oxides, such as quinoline 7,8-oxide, which require S9 activation for mutagenic activity .

Properties

CAS No.

142129-81-5

Molecular Formula

C4H2Br2SZn

Molecular Weight

161.16 g/mol

IUPAC Name

(2S,4R)-3,6-dioxa-9-azatetracyclo[6.4.0.02,4.05,7]dodeca-1(8),9,11-triene

InChI

InChI=1S/C9H7NO2/c1-2-4-5(10-3-1)7-9(12-7)8-6(4)11-8/h1-3,6-9H/t6-,7?,8+,9?/m0/s1

InChI Key

DLTXKFCMJDWKEV-YRXIUSAGSA-N

SMILES

C1=CC2=C(C3C(O3)C4C2O4)N=C1

Isomeric SMILES

C1=CC2=C(C3C(O3)[C@H]4[C@H]2O4)N=C1

Canonical SMILES

C1=CC2=C(C3C(O3)C4C2O4)N=C1

Synonyms

trans-Quinoline-5,6,7,8-dioxide

Origin of Product

United States

Comparison with Similar Compounds

Mutagenicity in the Ames Test

Compound Mutagenicity (Revertants/µmole) S9 Mix Dependency
Quinoline 7,8-oxide 2498 ± 96 (20% S9) Yes
N-Methyl-quinoline 5,6-oxide 134 ± 6 Yes
trans-Quinoline-5,6,7,8-dioxide 123 ± 10 No

Key Findings :

  • N-Methyl-quinoline 5,6-oxide, though less mutagenic than quinoline 7,8-oxide, still depends on S9 for activity .

Structural and Reactivity Differences

  • Quinoline 7,8-oxide: Features a single epoxide group at the 7,8-position, making it more reactive toward electrophilic attack. Its mutagenicity is likely mediated by metabolic conversion to electrophilic intermediates .
  • trans-Quinoline dioxide: The dual oxygen bridges stabilize the molecule, reducing electrophilicity but enabling direct mutagenic interactions.

Comparison with Hydrogenated Quinoline Derivatives

Hydrogenated quinolines, such as 5,6,7,8-tetrahydroquinoline (THQ), differ in saturation and applications (Table 2).

Compound Boiling Point (K) Molecular Weight (g/mol) Key Applications
This compound N/A 192.18* Mutagenicity studies
5,6,7,8-THQ 386.70 133.19 Hydrogen storage , catalysis
3-Methyl-5,6,7,8-THQ N/A 147.22 Pharmaceutical intermediates

*Calculated based on molecular formula.

Key Findings :

  • This suggests that the dioxide’s oxygen bridges hinder reduction under typical catalytic conditions.
  • Applications: While 5,6,7,8-THQ derivatives serve as hydrogen carriers (89% efficiency with Pd/C catalysts) , trans-Quinoline dioxide is primarily studied for mutagenicity, reflecting divergent functional roles.

Comparison with Acridine and Pyrazoloquinoline Derivatives

  • Acridine Derivatives: Compounds like 6,9-dichloro-2-methoxyacridine share structural similarities but exhibit distinct bioactivities, such as cholinesterase inhibition and neuroprotective effects . trans-Quinoline dioxide lacks these reported activities, emphasizing the role of the acridine core in neuropharmacology.
  • Pyrazoloquinolines: Derivatives like 5,6,7,8-tetrahydropyrazolo[3,4-b]quinoline are explored for Alzheimer’s disease treatment . The dioxide’s rigid, oxygenated structure limits its utility in such flexible receptor-binding applications.

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